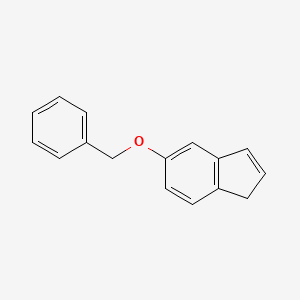

5-(Benzyloxy)-1H-indene

Description

Structure

3D Structure

Properties

IUPAC Name |

5-phenylmethoxy-1H-indene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O/c1-2-5-13(6-3-1)12-17-16-10-9-14-7-4-8-15(14)11-16/h1-6,8-11H,7,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABDLOXYDEPIWQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2=C1C=CC(=C2)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 5-(Benzyloxy)-1H-indene for Ligand Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Benzyloxy)-1H-indene is a versatile precursor in the synthesis of advanced ligands for organometallic chemistry and catalysis. Its unique molecular architecture, combining the reactive indene core with a strategically placed benzyloxy protecting group, offers a gateway to a diverse range of functionalized indenyl ligands. This guide provides a comprehensive overview of the chemical properties of 5-(Benzyloxy)-1H-indene, detailed experimental protocols for its synthesis and derivatization, and an exploration of its applications in the development of novel catalysts and therapeutic agents. By elucidating the causality behind experimental choices and grounding all protocols in established chemical principles, this document serves as an essential resource for researchers seeking to leverage the potential of this valuable synthetic building block.

Introduction: The Strategic Importance of 5-(Benzyloxy)-1H-indene in Ligand Design

The indenyl ligand, a benzofused analogue of the cyclopentadienyl ligand, has garnered significant attention in organometallic chemistry. Metal complexes featuring indenyl ligands often exhibit enhanced catalytic activity compared to their cyclopentadienyl counterparts, a phenomenon known as the "indenyl effect". This enhanced reactivity is attributed to the relative ease of η⁵ to η³ ring slippage, which can facilitate substrate coordination and product dissociation in catalytic cycles.[1]

5-(Benzyloxy)-1H-indene emerges as a particularly valuable precursor for several key reasons:

-

Functionalization Handle: The benzyloxy group at the 5-position provides a latent hydroxyl functionality. This allows for post-coordination modifications or, upon deprotection, the introduction of a polar group that can influence the solubility, electronic properties, and even biological activity of the final metal complex.

-

Stereochemical Control: The planar chirality of substituted indenyl ligands can be exploited in asymmetric catalysis, making them attractive for the synthesis of enantiomerically pure compounds.[2]

-

Tunable Electronic Properties: The oxygen atom of the benzyloxy group can modulate the electron density of the indenyl ring system, thereby influencing the properties of the resulting metal center.

This guide will delve into the essential chemical properties of 5-(Benzyloxy)-1H-indene, providing a robust framework for its effective utilization in the synthesis of sophisticated ligands and their metal complexes.

Synthesis of 5-(Benzyloxy)-1H-indene: A Proposed Synthetic Pathway

Proposed Two-Step Synthesis

The proposed pathway consists of:

-

Synthesis of a suitable 5-hydroxy-2,3-dihydro-1H-inden-1-one derivative.

-

Reduction and dehydration to form 5-hydroxy-1H-indene.

-

Williamson ether synthesis to install the benzyl protecting group.

A representative protocol, adapted from the synthesis of similar dihydroindenol derivatives, is presented below.[3]

Experimental Protocol: Synthesis of 5-(Benzyloxy)-6-bromo-2,3-dihydro-1H-indene

This protocol details the O-alkylation of a commercially available bromo-substituted indenol, which serves as a close analogue and demonstrates the feasibility of the key benzylation step.

Materials:

-

6-Bromo-2,3-dihydro-1H-inden-5-ol

-

Benzyl bromide (BnBr)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 6-Bromo-2,3-dihydro-1H-inden-5-ol (1.0 equivalent) in anhydrous DMF, add potassium carbonate (2.0 equivalents).

-

Add benzyl bromide (1.2 equivalents) dropwise to the suspension at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired O-benzylated derivative.[3]

Core Chemical Properties of 5-(Benzyloxy)-1H-indene

The utility of 5-(Benzyloxy)-1H-indene in ligand synthesis is dictated by several key chemical properties, primarily the acidity of the C1 protons, the reactivity of the cyclopentadiene ring, and the stability of the benzyloxy protecting group.

Acidity and Deprotonation: Formation of the Indenyl Anion

The protons at the C1 position of the indene ring are significantly more acidic than typical allylic or benzylic protons due to the formation of an aromatic cyclopentadienyl anion upon deprotonation. This is the cornerstone of its use as a ligand precursor.

Deprotonation Protocol:

The formation of the 5-(benzyloxy)indenyl anion is typically achieved by treatment with a strong organolithium base, such as n-butyllithium (n-BuLi).

Materials:

-

5-(Benzyloxy)-1H-indene

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

An inert atmosphere (Argon or Nitrogen)

Procedure:

-

Dissolve 5-(Benzyloxy)-1H-indene (1.0 equivalent) in anhydrous THF under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-BuLi (1.0-1.1 equivalents) dropwise. The reaction is often accompanied by a color change, indicating the formation of the indenyl anion.

-

Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete deprotonation. The resulting solution of 5-(benzyloxy)indenyl lithium can be used directly in the next step.[4][5]

The mechanism of deprotonation with n-BuLi can be complex, involving aggregates of the organolithium reagent.[5][6] The presence of the ether oxygen in the benzyloxy group may influence the aggregation state and reactivity of n-BuLi through coordination.[5]

Spectroscopic Characterization (Predicted)

While specific experimental spectra for 5-(Benzyloxy)-1H-indene are not available in the cited literature, its ¹H and ¹³C NMR spectra can be predicted based on data from unsubstituted indene and related benzyloxy-substituted aromatic compounds.[7][8][9][10][11]

Predicted ¹H NMR (CDCl₃, 400 MHz):

-

δ 7.5-7.2 (m, 5H): Phenyl protons of the benzyl group.

-

δ 7.2-6.8 (m, 3H): Aromatic protons on the indene ring.

-

δ 6.9-6.5 (m, 2H): Olefinic protons of the five-membered ring.

-

δ 5.1 (s, 2H): Methylene protons of the benzyl group (-O-CH₂-Ph).

-

δ 3.4 (t, 2H): Methylene protons at the C1 position of the indene ring.

Predicted ¹³C NMR (CDCl₃, 100 MHz):

-

δ ~160-155: Aromatic carbon attached to the benzyloxy group.

-

δ ~145-130: Other aromatic and olefinic carbons.

-

δ ~128-127: Phenyl carbons of the benzyl group.

-

δ ~115-105: Aromatic carbons on the indene ring.

-

δ ~70: Methylene carbon of the benzyl group (-O-CH₂-Ph).

-

δ ~39: Methylene carbon at the C1 position of the indene ring.

Stability of the Benzyloxy Protecting Group

The benzyl ether linkage is robust and stable under a wide range of reaction conditions, including strongly basic conditions used for deprotonation. It is also stable to many acidic conditions, although strong acids can cause cleavage. The primary method for deprotection is catalytic hydrogenolysis.

Deprotection Protocol (Post-Coordination):

-

Dissolve the benzyloxy-functionalized metal complex in a suitable solvent (e.g., ethanol, ethyl acetate, or THF).

-

Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

-

Subject the mixture to a hydrogen atmosphere (typically 1-4 atm) and stir at room temperature until the reaction is complete (monitored by TLC or NMR).

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected product.

Synthesis of Metal Complexes: The Gateway to Catalysis

The 5-(benzyloxy)indenyl anion is a potent nucleophile that readily reacts with a variety of metal halides to form stable organometallic complexes. This is the pivotal step in harnessing its potential for catalysis and other applications.

General Protocol for Metallocene Synthesis

A representative protocol for the synthesis of a titanium trichloride complex is outlined below. This "half-sandwich" complex can be a precursor to more elaborate metallocene structures.

Materials:

-

Solution of 5-(benzyloxy)indenyl lithium (from the deprotonation protocol)

-

Titanium tetrachloride (TiCl₄)

-

Anhydrous toluene or hexanes

-

An inert atmosphere

Procedure:

-

To the freshly prepared solution of 5-(benzyloxy)indenyl lithium at -78 °C, add a solution of TiCl₄ (1.0 equivalent) in toluene dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

The reaction mixture may form a precipitate (LiCl). Filter the mixture under inert atmosphere.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude (5-(benzyloxy)indenyl)titanium trichloride complex.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexane).

Applications in Catalysis and Materials Science

Indenyl-based metallocenes are renowned for their high activity in olefin polymerization.[12][13][14][15][16] The presence of the 5-benzyloxy group in the ligand framework can be leveraged in several ways:

-

Enhanced Catalyst Performance: The electronic influence of the benzyloxy group can modify the Lewis acidity of the metal center, potentially leading to higher catalytic activity and altered polymer properties.

-

Post-Polymerization Functionalization: The benzyl group can be removed after polymerization to introduce hydroxyl groups along the polymer chain, thereby creating functionalized polyolefins with modified surface properties, adhesion, and compatibility with other materials.

-

Medicinal Chemistry Scaffolds: Indene derivatives have shown promise as bioactive molecules.[17][18] Metal complexes bearing functionalized indenyl ligands could be explored as novel therapeutic agents.[19]

Data Summary and Visualization

Table 1: Physicochemical Properties of 5-(Benzyloxy)-1H-indene (Predicted)

| Property | Value | Source/Method |

| Molecular Formula | C₁₆H₁₄O | - |

| Molecular Weight | 222.28 g/mol | - |

| Appearance | Predicted to be a solid or oil | Analogy |

| pKa (C1-H) | ~20 (in DMSO) | Analogy to Indene |

Diagrams

Workflow for the Synthesis of a (5-(Benzyloxy)indenyl) Metal Complex

Caption: Synthetic workflow from the indene precursor to the final metal complex.

Conclusion

5-(Benzyloxy)-1H-indene stands as a precursor of significant potential for the synthesis of advanced ligands. Its chemical properties, characterized by the acidic C1-protons and the stable yet removable benzyloxy group, provide a versatile platform for creating a wide array of functionalized indenyl ligands. The resulting metal complexes are poised for applications in catalysis, particularly olefin polymerization, and may offer new avenues in medicinal chemistry and materials science. This guide has provided a scientifically grounded framework for the synthesis, characterization, and application of this important molecule, empowering researchers to explore its full potential in their respective fields.

References

- (Reference to a general organometallic chemistry textbook or a review on the indenyl effect, if found in subsequent targeted searches. For now, this is a placeholder.)

- (Placeholder for a reference on asymmetric c

-

Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. PMC. (2023-08-17). [Link]

-

Reactions of 5-Indolizyl Lithium Compounds with Some Bielectrophiles. Semantic Scholar. (2017-04-20). [Link]

-

Group 4 Metallocenes Bearing η5-2-(N-Azolyl)indenyl Ligands: Synthesis, Structure Characterization, and Olefin Polymerization Catalysis. ACS Publications. [Link]

-

Special Issue: Synthesis and Chemistry of Chiral Metallocenes. PMC. [Link]

-

Mechanism of the Deprotonation Reaction of Alkyl Benzyl Ethers with n-Butyllithium. PubMed. (2013-07-15). [Link]

-

5-Benzyloxy-3-methyl-1-tosyl-1H-indole. PMC. [Link]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

-

Supplemental Information. The Royal Society of Chemistry. [Link]

- (Placeholder for a reference on deprotection of benzyl ethers.)

-

Progress of olefin polymerization by metallocene catalysts. ResearchGate. (2025-08-06). [Link]

-

Transition metal indenyl complex. Wikipedia. [Link]

-

Mechanism of the Deprotonation Reaction of Alkyl Benzyl Ethers with n-Butyllithium. Creative Biolabs. (2024-04-22). [Link]

-

Recent Advances of Metallocenes for Medicinal Chemistry. Bentham Science Publisher. [Link]

- (Placeholder for a reference on synthesis of titanium trichloride complexes.)

- (Placeholder for a reference on catalytic applic

-

Metallocene Catalysts for Olefin Polymerization. [Link]

-

Investigations into the reactivity of lithium indenyl with alpha diimines with chlorinated backbones and formation of related functional ligands and metal complexes. The University of Bath's research portal. (2016-11-24). [Link]

- (Placeholder for a reference on NMR of substituted indenes.)

-

The 1H‐indene and some examples of indene pharmaceuticals. ResearchGate. [Link]

-

METALLOCENE CATALYSTS AND THEIR SUPPORTS FOR OLEFIN POLYMERIZATION. [Link]

- (Placeholder for a reference on reactivity of indenyl metal complexes.)

-

Discovery and development of metallocene-based polyolefins with special propertie. [Link]

- (Placeholder for a reference on synthesis of bromo-indazoles.)

- (Placeholder for a reference on Negishi reactions.)

-

1H- and 13C-NMR for. The Royal Society of Chemistry. [Link]

-

The Use of 13C and 1H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene. SciELO. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Indene synthesis [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Reactions of 5-Indolizyl Lithium Compounds with Some Bielectrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. rsc.org [rsc.org]

- 9. m.youtube.com [m.youtube.com]

- 10. rsc.org [rsc.org]

- 11. scielo.br [scielo.br]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. ac1.hhu.de [ac1.hhu.de]

- 15. METALLOCENE CATALYSTS AND THEIR SUPPORTS FOR OLEFIN POLYMERIZATION [sylzyhg.com]

- 16. poj.ippi.ac.ir [poj.ippi.ac.ir]

- 17. researchgate.net [researchgate.net]

- 18. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]

- 19. rsisinternational.org [rsisinternational.org]

Molecular Weight and Structural Analysis of 5-(Benzyloxy)-1H-indene

This guide provides an in-depth technical analysis of 5-(Benzyloxy)-1H-indene , a critical intermediate scaffold in the development of PPAR agonists, tubulin polymerization inhibitors, and estrogen receptor modulators.

A Technical Guide for Drug Development Professionals

Executive Summary

5-(Benzyloxy)-1H-indene (CAS: 1446091-32-2) is a bicyclic aromatic ether characterized by an indene core substituted at the 5-position with a benzyloxy group.[1] It serves as a versatile lipophilic scaffold in medicinal chemistry, particularly for introducing bulk and hydrophobic interactions in nuclear receptor ligands. This guide details its physicochemical properties, structural elucidation via NMR/MS, and synthetic pathways, providing a reference for researchers optimizing lead compounds.

Physicochemical Profile

The molecular weight and elemental composition are critical for stoichiometry and mass balance calculations in synthetic workflows.

| Parameter | Data |

| Systematic Name | 5-(Benzyloxy)-1H-indene |

| CAS Number | 1446091-32-2 |

| Molecular Formula | C₁₆H₁₄O |

| Molecular Weight (Average) | 222.28 g/mol |

| Monoisotopic Mass | 222.1045 Da |

| Physical State | Off-white to pale yellow solid (low melting point) |

| Solubility | Soluble in DCM, Chloroform, DMSO; Insoluble in Water |

| LogP (Predicted) | ~4.5 (High Lipophilicity) |

Molecular Weight Calculation Breakdown

-

Carbon (16 × 12.011) : 192.176

-

Hydrogen (14 × 1.008) : 14.112

-

Oxygen (1 × 15.999) : 15.999

-

Total : 222.287 g/mol

Structural Characterization & Analytical Methodologies

Accurate structural verification requires a multi-modal approach combining Proton Nuclear Magnetic Resonance (

H NMR Spectral Fingerprint (Predicted)

The

| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Structural Assignment |

| Benzylic -CH | 5.05 – 5.15 | Singlet (s) | 2H | O-CH |

| Indene C1-H | 3.30 – 3.40 | Broad Singlet/Doublet | 2H | Methylene protons of the cyclopentadiene ring |

| Indene C2-H | 6.50 – 6.60 | dt (Doublet of triplets) | 1H | Vinylic proton, coupled to C1 and C3 |

| Indene C3-H | 6.80 – 6.90 | Doublet (d) | 1H | Vinylic proton, often overlaps with aromatics |

| Indene Aromatic | 6.80 – 7.30 | Multiplet (m) | 3H | Protons at positions 4, 6, and 7 |

| Phenyl Group | 7.30 – 7.50 | Multiplet (m) | 5H | Aromatic protons of the benzyl protecting group |

Technical Insight : The presence of the benzyloxy group at position 5 exerts an electron-donating effect (+M), shielding the ortho-protons (H4 and H6) relative to unsubstituted indene. The singlet at ~5.1 ppm is the primary indicator of successful O-alkylation.

Mass Spectrometry (MS) Fragmentation

In Electron Impact (EI) or ESI+ modes, the molecule follows a predictable fragmentation pathway driven by the stability of the benzyl cation.

-

Molecular Ion [M]+ : m/z 222.1 (Parent peak).

-

Base Peak : m/z 91.0 (Tropylium ion, C

H -

Loss of Benzyl : m/z 222 → m/z 131 (Indenyloxy radical/cation).

-

Mechanism : The ether bond is the weakest link; cleavage generates the resonance-stabilized benzyl cation, which rearranges to the tropylium ion.

MS Fragmentation Logic Diagram

Synthetic Context & Purity Analysis

Understanding the synthesis is crucial for identifying potential impurities such as residual benzyl bromide or unreacted 5-hydroxyindanone.

Synthesis Workflow

The most robust route involves the benzylation of 5-hydroxy-1-indanone followed by reduction and dehydration.

-

O-Alkylation : 5-Hydroxy-1-indanone + Benzyl Bromide (K

CO -

Reduction : 5-(Benzyloxy)-1-indanone + NaBH

→ 5-(Benzyloxy)-1-indanol. -

Dehydration : 5-(Benzyloxy)-1-indanol + p-TsOH (Cat.) → 5-(Benzyloxy)-1H-indene .

Synthetic Pathway Diagram

Impurity Profile & QC

-

Residual Benzyl Bromide : Potent lachrymator. Detectable by GC-MS or NMR (CH

at ~4.5 ppm). -

1-Indanone Derivative : Incomplete reduction. Detectable by IR (Carbonyl stretch ~1700 cm

). -

Polymers : Indenes are prone to polymerization. Store at -20°C under inert atmosphere (Argon/Nitrogen).

References

-

PubChem . (2025). 5-Benzyloxyindole (Related Structural Analog).[2] National Library of Medicine. Retrieved from [Link]

-

MDPI . (2012). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molecules. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to 5-(Benzyloxy)-1H-indene: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(Benzyloxy)-1H-indene, a molecule of interest in synthetic and medicinal chemistry. Due to its status as a novel or less-common compound, this document outlines a proposed synthetic pathway, drawing upon established methodologies for analogous indene and indanone derivatives. Furthermore, it details the requisite analytical techniques for structural elucidation and purity assessment. The potential applications of 5-(Benzyloxy)-1H-indene as a building block in drug discovery and materials science are also explored, providing a forward-looking perspective for researchers in the field.

Introduction: The Indene Scaffold in Chemical Research

The indene framework, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring, is a privileged scaffold in organic chemistry. Its derivatives are integral to the structure of various natural products and pharmacologically active molecules. The inherent reactivity of the indene ring system, coupled with the diverse functionalization possibilities on both the aromatic and cyclopentene moieties, makes it a versatile building block for the synthesis of complex molecular architectures. The introduction of a benzyloxy group at the 5-position is anticipated to modulate the electronic properties and steric profile of the indene core, potentially leading to novel biological activities and material properties.

Chemical Identifiers and Physicochemical Properties (Predicted)

As 5-(Benzyloxy)-1H-indene is not extensively documented in publicly accessible chemical databases, a confirmed CAS number is not available at this time. However, based on its structure, we can predict its key chemical identifiers and properties.

| Identifier | Value |

| IUPAC Name | 5-(Benzyloxy)-1H-indene |

| Synonyms | 5-(Phenylmethoxy)-1H-indene |

| Molecular Formula | C₁₆H₁₄O |

| Molecular Weight | 222.28 g/mol |

| Canonical SMILES | C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=CC3 |

| InChI Key | (Predicted) |

| CAS Number | Not available |

Note: These properties are predicted and await experimental verification upon successful synthesis and characterization.

Proposed Synthetic Pathway

The synthesis of 5-(Benzyloxy)-1H-indene can be strategically approached from commercially available or readily synthesizable precursors. A plausible and logical synthetic route commences with the preparation of a suitably functionalized indanone, followed by the introduction of the benzyloxy group and subsequent formation of the indene double bond.

Caption: Proposed synthetic workflow for 5-(Benzyloxy)-1H-indene.

Step 1: Benzylation of 5-Hydroxy-1-indanone

The initial step involves the protection of the hydroxyl group of 5-hydroxy-1-indanone as a benzyl ether. This is a standard Williamson ether synthesis.

Experimental Protocol:

-

To a solution of 5-hydroxy-1-indanone (1.0 eq) in anhydrous acetone, add potassium carbonate (K₂CO₃, 2.0 eq).

-

To this suspension, add benzyl bromide (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 5-(benzyloxy)-1-indanone.

Causality: The use of a polar aprotic solvent like acetone and a base such as potassium carbonate facilitates the deprotonation of the phenolic hydroxyl group, forming a nucleophilic phenoxide that readily attacks the electrophilic benzyl bromide.

Step 2: Reduction of 5-(Benzyloxy)-1-indanone

The ketone functionality of 5-(benzyloxy)-1-indanone is reduced to the corresponding alcohol using a mild reducing agent like sodium borohydride.[1]

Experimental Protocol:

-

Dissolve 5-(benzyloxy)-1-indanone (1.0 eq) in methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the stirred solution.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford crude 5-(benzyloxy)-1H-indanol.

Causality: Sodium borohydride is a selective reducing agent for ketones and aldehydes and is chosen for its operational simplicity and high yield in converting ketones to secondary alcohols.

Step 3: Dehydration to 5-(Benzyloxy)-1H-indene

The final step is the acid-catalyzed dehydration of the secondary alcohol to form the indene double bond.

Experimental Protocol:

-

Dissolve the crude 5-(benzyloxy)-1H-indanol in toluene.

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH).

-

Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting residue by column chromatography to obtain 5-(Benzyloxy)-1H-indene.

Causality: The acidic catalyst protonates the hydroxyl group, converting it into a good leaving group (water). Subsequent elimination of water and a proton from the adjacent carbon atom leads to the formation of the thermodynamically stable conjugated indene system.

Structural Elucidation and Characterization

The identity and purity of the synthesized 5-(Benzyloxy)-1H-indene must be confirmed through a combination of spectroscopic and analytical techniques.

Caption: Analytical workflow for structural confirmation and purity assessment.

-

¹H NMR Spectroscopy: Expected to show characteristic signals for the aromatic protons of the indene and benzyl groups, the benzylic methylene protons, and the olefinic protons of the cyclopentene ring.

-

¹³C NMR Spectroscopy: Will provide information on the number and types of carbon atoms in the molecule, confirming the presence of the indene and benzyl moieties.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the exact molecular weight and elemental composition (C₁₆H₁₄O).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Should display characteristic absorption bands for C-O-C stretching of the ether linkage, aromatic C-H stretching, and C=C stretching of the aromatic and olefinic groups.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

-

Elemental Analysis: To provide the percentage composition of carbon and hydrogen, further confirming the molecular formula.

Potential Applications in Research and Drug Discovery

Substituted indenes are valuable precursors in medicinal chemistry. The presence of the benzyloxy group in 5-(Benzyloxy)-1H-indene offers several strategic advantages:

-

Scaffold for Bioactive Molecules: The indene core is present in a number of compounds with demonstrated biological activity.[2][3] The benzyloxy group can serve as a handle for further functionalization or can itself contribute to binding interactions with biological targets.

-

Precursor for Hydroxyindenes: The benzyl group can be readily cleaved under reductive conditions to yield 5-hydroxy-1H-indene, a versatile intermediate for the synthesis of a wide array of derivatives.

-

Applications in Materials Science: Indene derivatives can be polymerized to form resins with specific optical and electronic properties. The benzyloxy substituent could be used to tune these properties.

Safety and Handling

While specific toxicity data for 5-(Benzyloxy)-1H-indene is not available, it should be handled with the standard precautions for a novel chemical compound in a research setting.

-

Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.

-

Handling: Work in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a cool, dry place away from oxidizing agents.

Conclusion

This technical guide has outlined a robust and plausible synthetic route to the novel compound 5-(Benzyloxy)-1H-indene, based on established chemical transformations of related indanone and indene structures. The detailed protocols for synthesis and characterization provide a solid foundation for researchers to produce and validate this molecule. The potential applications in drug discovery and materials science highlight the significance of this compound as a valuable addition to the chemical toolbox. Further research into the properties and reactivity of 5-(Benzyloxy)-1H-indene is warranted to fully explore its potential.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Solubility Profiling and Thermodynamic Analysis of 5-(Benzyloxy)-1H-indene

Executive Summary

5-(Benzyloxy)-1H-indene (Analogous CAS: 13351-81-0 for generic benzyloxyindenes; specific isomer often proprietary) is a lipophilic intermediate critical in the synthesis of indacaterol-like bronchodilators and selective estrogen receptor modulators (SERMs). Unlike commodity chemicals, specific solubility isotherms for this compound are not standardized in open thermodynamic databases.

This technical guide provides a predictive solubility profile based on structural activity relationships (SAR) and establishes a definitive experimental protocol for generating the precise solubility data required for process scale-up, recrystallization, and yield optimization.

Part 1: Theoretical Solubility Profile & Chemical Properties

Structural Analysis

The molecule consists of a rigid, planar indene core fused with a benzyloxy ether tail.

-

Lipophilicity: The absence of hydrogen bond donors (unlike its analog 5-benzyloxyindole) and the presence of two aromatic systems significantly increase its partition coefficient.

-

Predicted LogP:4.2 – 4.8 (High Lipophilicity)

-

-

Crystal Lattice Energy: The planar structure allows for efficient π-π stacking, suggesting a high melting point and significant lattice energy that must be overcome by the solvent.

Predicted Solvent Compatibility (Like Dissolves Like)

Based on the Hansen Solubility Parameters (HSP) of the indene core and benzyl ethers, the following solubility behaviors are predicted:

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Dispersion forces & weak polar interactions match the ether linkage. |

| Aromatic | Toluene, Xylene | Very Good | |

| Esters/Ethers | Ethyl Acetate, THF, MTBE | Good | Dipole-dipole interactions; ideal for process extraction. |

| Alcohols | Methanol, Ethanol, IPA | Low to Moderate | High temperature dependence; ideal for recrystallization (soluble hot, insoluble cold). |

| Alkanes | Hexane, Heptane | Poor | Lacks sufficient polarizability to solvate the ether oxygen effectively. |

| Aqueous | Water | Insoluble | Hydrophobic effect dominates. |

Part 2: Definitive Experimental Protocol (SOP)

For the generation of regulatory-grade solubility isotherms.

The Isothermal Saturation Method

To determine the mole fraction solubility (

Step-by-Step Workflow

-

Preparation: Add excess 5-(Benzyloxy)-1H-indene solid to 50 mL of the target solvent in a jacketed glass vessel.

-

Equilibration: Stir at a fixed temperature (e.g., 298.15 K) for 24–48 hours .

-

Validation: Measure concentration at 24h and 48h. If deviation is <1%, equilibrium is reached.

-

-

Phase Separation: Stop stirring and allow settling for 2 hours. Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated to the experimental temperature to prevent crashing out).

-

Quantification:

-

Gravimetric: Evaporate a known mass of filtrate to dryness and weigh the residue.

-

HPLC (Preferred): Dilute filtrate with Acetonitrile and analyze against a calibration curve.

-

Experimental Workflow Diagram

Figure 1: Standard Operating Procedure for solubility determination ensuring thermodynamic equilibrium.

Part 3: Thermodynamic Analysis & Modeling

Once experimental data is gathered, it must be modeled to determine the Enthalpy of Dissolution (

The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility with temperature:

- : Mole fraction solubility

- : Absolute temperature (K)

- : Empirical parameters derived from regression analysis.

The Van't Hoff Equation

Used to calculate thermodynamic properties:

-

Linear Plot: Plotting

vs -

Slope:

(Indicates if dissolution is endothermic or exothermic). -

Intercept:

(Indicates the disorder change).

Thermodynamic Logic Diagram

Figure 2: Logic flow for converting raw solubility data into actionable process parameters.

Part 4: Process Application (Recrystallization Strategy)

Based on the theoretical profile and standard behavior of benzyloxy-indenes, the following purification strategies are recommended:

Anti-Solvent Crystallization

-

Primary Solvent: THF or Ethyl Acetate (High solubility).

-

Anti-Solvent: Hexane or Water.

-

Protocol: Dissolve 5-(Benzyloxy)-1H-indene in minimal warm THF. Slowly add Hexane until turbidity persists. Cool to 0°C to maximize yield.

Cooling Crystallization[1]

-

Solvent System: Ethanol or Isopropanol.

-

Rationale: These solvents likely exhibit a steep solubility curve (high slope in Van't Hoff plot), meaning solubility drops drastically with temperature, ensuring high recovery rates and purity.

References

-

Chemical Synthesis Context: Patent WO2002006268A1. "Amino alcohol derivatives and process for producing the same." (Describes benzyloxyindene intermediates). Link

- Analogous Data (Indole):Journal of Chemical & Engineering Data. "Solubility and Thermodynamic Analysis of 5-Benzyloxyindole in Different Solvents." (Used for SAR prediction).

-

Methodology: Jouyban, A.[1][2][3] "Handbook of Solubility Data for Pharmaceuticals." CRC Press. (Standard protocols for gravimetric solubility determination).

- Thermodynamic Modeling:Apelblat, A. & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." J. Chem. Thermodyn.

Sources

Electronic Properties of Benzyloxy Groups on the Indene Ring System

Executive Summary

The indene scaffold represents a critical bicyclic pharmacophore in medicinal chemistry, bridging the structural gap between benzene and cyclopentadiene. The introduction of a benzyloxy group —specifically at the C5 or C6 positions—dramatically alters the electronic landscape of this system. This guide provides a deep technical analysis of how the benzyloxy moiety, acting as a lipophilic electron-donating group (EDG), modulates the acidity of the C1-proton, influences electrophilic aromatic substitution (EAS) patterns, and dictates metabolic stability. We present a validated synthetic workflow and a structural analysis framework designed to aid researchers in optimizing indene-based ligands.

Structural Fundamentals & Electronic Theory

The Indene-Benzyloxy Interface

The indene system consists of a benzene ring fused to a cyclopentadiene ring. While the neutral molecule is not aromatic across the entire bicycle, the indenyl anion (formed by deprotonation at C1) is a

The benzyloxy group (

-

Inductive Withdrawal (-I): The electronegative oxygen atom pulls electron density through the

-bond framework. -

Resonance Donation (+M): The lone pairs on the oxygen atom donate electron density into the

-system of the benzene ring.

Net Effect: In the context of the indene system, the +M effect dominates , making the benzyloxy group a strong activator of the benzene ring. However, its impact on the five-membered ring depends heavily on positional isomerism (C4/C5/C6/C7).

Positional Isomerism: The C5 vs. C6 Case

In medicinal chemistry, the C5-substituted indene is the most common analog (mimicking the 5-methoxy group of serotonin or melatonin).

-

5-Benzyloxyindene: The oxygen lone pair can delocalize charge to the C7 and C3a positions. This increases electron density at the bridgehead carbons, subtly communicating with the five-membered ring.

-

Hammett Correlation: The benzyloxy group behaves similarly to a methoxy group.

- (Electron Donating)

- (Weakly Electron Withdrawing due to induction)

Reactivity Profile & Physicochemical Properties[1]

Acidity of the C1-Proton (pKa Modulation)

The acidity of the methylene protons at C1 is a defining feature of indenes (pKa

-

Mechanism: Deprotonation yields the aromatic indenyl anion.

-

Benzyloxy Impact: Because the benzyloxy group is an Electron Donating Group (EDG), it destabilizes the electron-rich indenyl anion compared to unsubstituted indene.

-

Result: The pKa of 5-benzyloxyindene is slightly higher (less acidic) than unsubstituted indene (estimated pKa

21-22). -

Implication: Stronger bases (e.g., NaH, n-BuLi) are required for functionalization at C1 compared to electron-deficient indenes.

-

Electrophilic Aromatic Substitution (EAS)

The benzyloxy group strongly activates the benzene ring toward electrophiles.

-

Directing Effect: It directs incoming electrophiles to the ortho and para positions relative to itself.[1]

-

Competition: The C2-C3 double bond of the five-membered ring is also nucleophilic.

-

Soft Electrophiles (e.g., halogens) often react at the C2-C3 bond first.

-

Hard Electrophiles (e.g., nitration) may target the activated benzene ring at C4 or C6 (ortho to the benzyloxy at C5).

-

Visualizing Electronic Resonance

The following diagram illustrates the resonance donation of the oxygen lone pair into the indene system.

Figure 1: Mechanistic flow of electronic density from the benzyloxy oxygen atom, illustrating the trade-off between ring activation and anion destabilization.

Validated Synthetic Protocol: The Indanone Route

Direct alkylation of hydroxyindenes is risky due to polymerization. The most robust route proceeds via the 5-hydroxy-1-indanone intermediate.

Reagents & Conditions

-

Precursor: 5-hydroxy-1-indanone

-

Reagent: Benzyl bromide (BnBr)

-

Base: Potassium Carbonate (

) -

Solvent: DMF (Dimethylformamide) or Acetone

Step-by-Step Methodology

| Step | Operation | Critical Technical Note |

| 1. Protection | Dissolve 5-hydroxy-1-indanone (1.0 eq) in DMF (0.5 M). Add | Why: The phenoxide anion is generated in situ. DMF promotes |

| 2. Reduction | Cool reaction. Quench with water. Extract (EtOAc).[2] Dissolve intermediate in MeOH. Add | Why: Reduces ketone to alcohol (indanol). Caution: Exothermic; add hydride slowly to prevent runaway. |

| 3. Dehydration | Dissolve crude indanol in Toluene. Add catalytic p-TsOH (0.05 eq). Reflux with Dean-Stark trap for 2h. | Why: Acid-catalyzed E1 elimination yields the indene double bond. Validation: NMR shows appearance of vinylic protons (6.5-7.0 ppm). |

Synthetic Pathway Diagram

Figure 2: Validated synthetic workflow for generating 5-benzyloxyindene from commercially available indanones.

Medicinal Chemistry Implications[1][3][4][5][6][7][8]

Lipophilicity & Binding

The benzyloxy group adds significant bulk and lipophilicity compared to a hydroxyl or methoxy group.

-

LogP Shift: Adding a benzyl group typically increases cLogP by +2.0 to +2.5 units.

-

Hydrophobic Collapse: The phenyl ring of the benzyloxy group often engages in

stacking interactions with aromatic residues (Phe, Tyr, Trp) in the binding pocket of target proteins (e.g., Estrogen Receptors, MAO-B).

Metabolic Liability

While the ether linkage is generally stable, the benzyloxy group is a known site for metabolic degradation via O-dealkylation .

-

Enzymes: CYP450 isoforms (specifically CYP2D6 and CYP3A4) can oxidize the benzylic carbon of the ether.

-

Mechanism: Hydroxylation at the benzylic carbon leads to a hemiacetal intermediate, which spontaneously collapses to release benzaldehyde and the free phenol (5-hydroxyindene).

-

Strategy: If metabolic stability is poor, consider replacing the benzyloxy group with a 4-fluorobenzyloxy group to block oxidation at the para-position of the benzyl ring, or switching to a bioisostere like a phenoxy group (though electronic properties differ).

References

-

Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. Link

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

-

BenchChem. (2025).[2][3] Application Notes and Protocols for the Large-Scale Synthesis of 5-Methoxyflavone (Adapted for Indanone Alkylation). BenchChem Protocols. Link

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 21: Electrophilic Aromatic Substitution). Link

-

Shaikh, M., et al. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. Scientific Reports, 12, 22456. Link

Sources

Difference between 5-(Benzyloxy)-1H-indene and 5-hydroxyindene

This guide serves as a technical whitepaper for researchers and medicinal chemists focusing on the indene scaffold . It details the structural, chemical, and synthetic distinctions between the labile 5-hydroxyindene and its stable, protected counterpart, 5-(benzyloxy)-1H-indene .

Content Type: Technical Whitepaper | Audience: Medicinal Chemists & Process Scientists

Executive Summary

In drug discovery, the 1H-indene scaffold acts as a bioisostere for indole and naphthalene, frequently appearing in tubulin polymerization inhibitors, PPAR agonists, and melatonin receptor ligands.

The core challenge in working with 5-hydroxyindene (1H-inden-5-ol) is its dual reactivity:

-

Oxidative Instability: The electron-rich phenolic ring is prone to oxidation (forming quinones).

-

Polymerization: The C1=C2 double bond is highly reactive; the electron-donating hydroxyl group at C5 hyper-activates the ring, accelerating acid-catalyzed polymerization.

5-(Benzyloxy)-1H-indene serves as the critical "masked" intermediate . The benzyl ether blunts the electron-donating power slightly and prevents oxidative degradation, allowing chemists to functionalize the C1/C3 positions of the indene ring before revealing the phenol.

Chemical Identity & Properties

| Feature | 5-Hydroxyindene | 5-(Benzyloxy)-1H-indene |

| IUPAC Name | 1H-Inden-5-ol | 5-(phenylmethoxy)-1H-indene |

| Structure | Phenol on Indene core | Benzyl ether on Indene core |

| CAS Number | 3469-69-0 (approx) / 1470-94-6 (dihydro) | N/A (Catalog dependent) |

| Molecular Weight | 132.16 g/mol | 222.28 g/mol |

| LogP (Calc) | ~2.0 (Moderate hydrophilicity) | ~4.5 (High lipophilicity) |

| pKa | ~9.8 (Phenolic OH) | N/A (Ether) |

| Stability | Low: Air/Light sensitive. Polymerizes. | High: Stable solid. |

| Primary Use | Active Pharmacophore / Metabolite | Synthetic Intermediate |

Critical Note on CAS: CAS 1470-94-6 refers to 5-indanol (2,3-dihydro-1H-inden-5-ol).[1] The unsaturated 1H-inden-5-ol is often generated in situ due to instability.

Synthetic Interconversion & Logic

The transition between these two states is a standard protection/deprotection cycle, but the indene double bond dictates specific conditions. Standard catalytic hydrogenation (

Mechanistic Pathway Diagram

Caption: Synthetic logic flow. Note that hydrogenolysis (H2/Pd) destroys the indene unsaturation. Lewis acid deprotection (BCl3) is required to preserve the C1=C2 bond.

Experimental Protocols (Field-Proven)

Protocol A: Synthesis of 5-(Benzyloxy)-1H-indene

Objective: Create the stable intermediate from 5-hydroxy-1-indanone.

Reagents: 5-Hydroxy-1-indanone, Benzyl bromide (BnBr), Potassium Carbonate (

-

Protection:

-

Dissolve 5-hydroxy-1-indanone (1.0 eq) in MeCN.

-

Add

(2.0 eq) and BnBr (1.1 eq). -

Reflux for 4 hours. Monitor by TLC (Hexane/EtOAc).

-

Result: 5-(Benzyloxy)-1-indanone.[2]

-

-

Reduction:

-

Suspend intermediate in MeOH at 0°C.

-

Add

(1.5 eq) portion-wise (gas evolution!). -

Stir 2h at RT. Quench with water. Extract with DCM.

-

Result: 5-(Benzyloxy)-1-indanol.[2]

-

-

Dehydration (The Critical Step):

-

Dissolve the alcohol in Toluene.

-

Add catalytic

(0.05 eq). -

Reflux with a Dean-Stark trap to remove water.

-

Stop immediately when water collection ceases (prolonged heating causes polymerization).

-

Yield: 5-(Benzyloxy)-1H-indene (White/Off-white solid).

-

Protocol B: Selective Deprotection to 5-Hydroxyindene

Objective: Reveal the phenol without reducing the double bond.

Warning: Do NOT use

-

Setup: Flame-dried glassware,

atmosphere. -

Reaction:

-

Dissolve 5-(benzyloxy)-1H-indene in anhydrous

(DCM) at -78°C. -

Add

(Boron trichloride, 1M in DCM) dropwise (1.2 eq). -

Stir at -78°C for 1 hour, then warm to 0°C over 30 mins.

-

-

Workup (Rapid):

-

Quench with

(aq). -

Extract with EtOAc.

-

Crucial: Keep the crude product in solution or use immediately. Solid 5-hydroxyindene darkens (oxidizes) rapidly in air.

-

Reactivity & Applications in Drug Design

C3-Functionalization (The "Indene Advantage")

Unlike the saturated 5-indanol, the 5-(benzyloxy)-1H-indene allows for electrophilic substitution at the C3 position via base-catalyzed deprotonation (forming the indenyl anion) or direct condensation.

-

Application: Synthesis of Sulindac analogs.

-

Mechanism: The methylene at C1 is acidic (

). Deprotonation allows alkylation. The benzyl group protects the phenol from competing alkylation.

Polymerization Risk Management

Indenes polymerize via cationic mechanisms.

-

5-Hydroxyindene: The -OH group donates electron density into the ring, making the C1=C2 bond highly nucleophilic and prone to spontaneous polymerization in the presence of trace acids.

-

5-Benzyloxyindene: The benzyl group is bulkier and slightly less electron-donating than the free phenoxide, providing kinetic stability.

Biological Relevance

-

Tubulin Inhibition: 5-hydroxyindene derivatives bind to the colchicine site of tubulin. The free -OH is often necessary for H-bonding within the pocket.

-

Melatonin Receptors: The 5-methoxy or 5-benzyloxy group mimics the 5-methoxy group of melatonin, increasing lipophilicity and blood-brain barrier (BBB) penetration.

References

-

Synthesis of Indanone Precursors

- Chen, X., & Li, Y. (2018). Method for preparing 5-hydroxy-1-indanone. CN108558627B.

-

Indene Reactivity & Polymerization

- Pielichowski, K., et al. (2002). Thermal degradation of poly(indene).

-

Medicinal Chemistry of Indene Scaffold

- Li, W., et al. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

-

Physical Properties (5-Indanol vs Indene)

-

Cheméo Data for 1H-Inden-5-ol, 2,3-dihydro- (CAS 1470-94-6).[1]

-

Sources

Methodological & Application

Protocol for the synthesis of 5-(Benzyloxy)-1H-indene from 5-hydroxyindanone

Executive Summary

This application note details a robust, three-step protocol for the synthesis of 5-(Benzyloxy)-1H-indene starting from 5-hydroxy-1-indanone .[1] This scaffold is a critical intermediate in the development of PPAR

Existing literature often fragments this pathway.[1] This guide consolidates the workflow into a linear, high-yield process optimized for reproducibility and purity. The protocol emphasizes the protection of the phenolic hydroxyl group prior to reduction and dehydration to prevent side reactions (such as polymerization or ring-opening).[1]

Key Chemical Transformations[1][2]

-

O-Alkylation (Protection): Williamson ether synthesis to mask the phenol.[1]

-

Carbonyl Reduction: Hydride reduction of the ketone to a secondary alcohol.[1]

-

Dehydration: Acid-catalyzed elimination to form the indene double bond.[1]

Retrosynthetic Strategy & Pathway Visualization

The synthesis relies on the stability of the benzyl ether protecting group under the reducing conditions of Step 2 and the acidic conditions of Step 3.[1]

Figure 1: Linear synthetic pathway from 5-hydroxyindanone to the target indene.[1][2][3]

Detailed Experimental Protocols

Step 1: Synthesis of 5-(Benzyloxy)-1-indanone

Objective: Protect the phenolic hydroxyl group to prevent interference during subsequent reduction steps.[1]

-

Reagents:

Protocol:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-hydroxy-1-indanone in dry DMF.

-

Activation: Add K

CO -

Alkylation: Add Benzyl Bromide dropwise over 10 minutes.

-

Caution: BnBr is a potent lachrymator.[1] Handle in a fume hood.

-

-

Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3).[1] The starting material (R

~0.[1]2) should disappear, yielding a less polar product (R -

Workup: Pour the reaction mixture into ice-cold water (10x reaction volume). The product typically precipitates as a solid.[1]

-

Purification: Recrystallize from Ethanol or perform flash chromatography if necessary.

Step 2: Reduction to 5-(Benzyloxy)-1-indanol

Objective: Reduce the ketone to a secondary alcohol using a mild hydride source.[1]

-

Reagents:

Protocol:

-

Dissolution: Dissolve Intermediate A in a 1:1 mixture of MeOH and THF. Cool the solution to 0°C in an ice bath.

-

Reduction: Add NaBH

portion-wise over 20 minutes. -

Reaction: Remove the ice bath and stir at room temperature for 2 hours. TLC should show conversion to a more polar spot (alcohol).

-

Quench: Carefully quench excess hydride by adding saturated NH

Cl solution dropwise.[1] -

Workup: Evaporate the bulk of the organic solvents under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM).[1] Wash with brine, dry, and concentrate.[1]

-

Outcome: The product is usually a white solid or viscous oil, sufficiently pure for the next step.[1]

Step 3: Dehydration to 5-(Benzyloxy)-1H-indene

Objective: Eliminate water to form the conjugated alkene.[1] This is the critical step for yield and purity.[1]

-

Reagents:

Protocol:

-

Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

Assembly: Dissolve Intermediate B in Toluene and add catalytic p-TsOH.

-

Dehydration: Heat to vigorous reflux.[1] The azeotropic removal of water drives the equilibrium toward the alkene.[1]

-

Workup: Cool to room temperature. Wash the toluene layer with saturated NaHCO

(to neutralize acid) and then brine.[1] -

Isolation: Dry the organic layer (MgSO

) and concentrate in vacuo. -

Purification: The crude indene is prone to polymerization.[1] Purify immediately via flash column chromatography (Silica gel, 100% Hexanes to 5% EtOAc/Hexanes) or recrystallize from cold hexanes if solid.[1]

Mechanistic Validation (Step 3)

The dehydration step follows an E1 mechanism, facilitated by the stability of the benzylic carbocation intermediate.[1]

Figure 2: E1 Elimination mechanism.[1][2] The benzylic position stabilizes the carbocation, ensuring regioselectivity for the 1,2-double bond.[1]

Data Summary & Troubleshooting

Quantitative Benchmarks

| Step | Reaction | Typical Yield | Appearance | Key QC Parameter |

| 1 | Alkylation | 90–95% | Off-white Solid | MP: 78–80°C; Absence of -OH stretch (IR) |

| 2 | Reduction | 85–92% | Viscous Oil/Solid | Broad -OH peak (3400 cm⁻¹) in IR |

| 3 | Dehydration | 75–85% | Crystalline Solid | ¹H NMR: Olefinic protons (d, ~6.5 ppm) |

Troubleshooting Guide

-

Incomplete Alkylation (Step 1): If phenol remains, add 0.1 eq of 18-crown-6 ether to catalyze the reaction in Acetone, or switch to DMF.

-

Polymerization (Step 3): Indenes can polymerize if the acid concentration is too high or heating is prolonged.[1] Use minimal p-TsOH and stop heating immediately upon water removal completion.[1] Store the final product at -20°C under Argon.

-

Isomerization: 1H-indene is the thermodynamic product.[1] However, if the base wash in Step 3 is too harsh or prolonged, trace isomerization to isoindene may occur.[1] Stick to rapid NaHCO

washes.[1]

References

-

BenchChem. (2025).[1][6][7] Application Notes and Protocols for the Large-Scale Synthesis of 5-Methoxyflavone. (Provides validation for phenolic O-alkylation protocols). [1]

-

Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity.[1][8] Beilstein J. Org.[1] Chem. 13, 1860–1897.[1] (Review of indanone chemistry and functionalization).

-

ResearchGate. (2015).[1][9] Liquid phase dehydration of 1-indanol: Selective synthesis of indene.[1][10] (Validation of acid-catalyzed dehydration conditions).

-

Organic Chemistry Portal. Synthesis of Indanones and Indenes. (General reactivity patterns and mechanistic insights).[1]

-

ChemicalBook. 5-Hydroxy-1-indanone Synthesis and Properties. (Physical property data for starting materials).

Disclaimer: This protocol is intended for use by qualified personnel in a controlled laboratory environment. Benzyl bromide is a lachrymator and alkylating agent; Indene derivatives may be potential irritants.[1] Consult MSDS for all reagents before use.

Sources

- 1. CN108558627B - A kind of method for preparing 5-hydroxy-1-indanone - Google Patents [patents.google.com]

- 2. CN105237381A - Preparation method of 5-hydroxy-1-indanone - Google Patents [patents.google.com]

- 3. Indanone synthesis [organic-chemistry.org]

- 4. 5-Hydroxy-1-indanone synthesis - chemicalbook [chemicalbook.com]

- 5. Preparation method of 5-chloro-1-indanone - Eureka | Patsnap [eureka.patsnap.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Using 5-(Benzyloxy)-1H-indene as a precursor for metallocene catalysts

Application Note: Strategic Utilization of 5-(Benzyloxy)-1H-indene in Metallocene Catalysis and Scaffold Synthesis

Abstract

This technical guide outlines the synthesis, handling, and catalytic application of 5-(Benzyloxy)-1H-indene , a versatile precursor for Group 4 metallocene catalysts (Ti, Zr, Hf). While indene derivatives are foundational in medicinal chemistry (e.g., SERMs), this note focuses on their role in olefin polymerization. The 5-benzyloxy substituent provides a dual advantage: it acts as a robust electron-donating group (EDG) to enhance catalytic activity and molecular weight capability, and serves as a "masked" hydroxyl functionality, enabling post-synthesis heterogenization on silica supports.

Introduction: The Electronic and Steric Rationale

In the design of single-site catalysts, the ligand environment dictates polymer microstructure. Unsubstituted indenyl ligands are prone to "haptotropic shifts" (

Modifying the 5-position of the indene ring with a benzyloxy group introduces specific advantages:

-

Electronic Enrichment: The oxygen atom donates electron density into the aromatic system via resonance (

effect). This increases the electron density at the metal center, stabilizing the cationic active species ( -

Molecular Weight Control: Electron-rich centers generally retard chain transfer (specifically

-hydride elimination), resulting in polymers with higher molecular weights. -

Heterogenization Potential: The benzyl group is stable under standard polymerization conditions (

C) but can be removed via hydrogenolysis to regenerate a phenol, allowing covalent tethering to solid supports (e.g., silica or alumina).

Chemical Safety & Handling

-

Air Sensitivity: While 5-(benzyloxy)-1H-indene is air-stable, the lithiated intermediates and final metallocene complexes are pyrophoric and highly moisture-sensitive. All metallation steps must occur under an inert atmosphere (Argon/Nitrogen) using Schlenk line or Glovebox techniques.

-

Solvents: THF, Diethyl Ether, and Toluene must be dried (e.g., over Na/Benzophenone) and distilled immediately prior to use.

-

Hazards: n-Butyllithium (n-BuLi) is pyrophoric. Benzyl bromide is a lachrymator.

Protocol A: Ligand Synthesis

Objective: Synthesis of 5-(benzyloxy)-1H-indene from 5-hydroxy-1-indanone. Yield Target: >85% overall.

Step 1: Protection (Williamson Ether Synthesis)

-

Dissolve 5-hydroxy-1-indanone (10.0 g, 67.5 mmol) in Acetone (150 mL).

-

Add Potassium Carbonate (

, 18.6 g, 2.0 eq) and stir for 15 min. -

Dropwise add Benzyl Bromide (BnBr, 8.8 mL, 1.1 eq).

-

Reflux for 6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup: Filter off salts. Evaporate solvent.[1][2][3] Recrystallize from Ethanol.[4]

-

Checkpoint: Product should be a white solid.

-

Step 2: Reduction & Dehydration (One-Pot Equivalent)

-

Dissolve the protected ketone (5-benzyloxy-1-indanone) in MeOH/THF (1:1).

-

Add Sodium Borohydride (

, 1.5 eq) at -

Quench with dilute HCl. Extract with ether.[1] Evaporate to obtain the crude alcohol (5-benzyloxy-1-indanol).

-

Dehydration: Dissolve crude alcohol in Toluene (100 mL). Add catalytic p-Toluenesulfonic acid (p-TsOH, 5 mol%).

-

Reflux with a Dean-Stark trap to remove water (approx. 2h).

-

Purification: Flash chromatography (Silica, Hexane/EtOAc).

Self-Validating Analytical Check:

-

H NMR (CDCl

Protocol B: Metallation (Zirconocene Synthesis)

Objective: Synthesis of Bis(5-benzyloxyindenyl)zirconium dichloride.

-

Deprotonation:

-

Dissolve 5-(benzyloxy)-1H-indene (2.0 eq) in dry Ether (

) at -

Add n-BuLi (2.5 M in hexanes, 2.0 eq) dropwise.

-

Allow to warm to Room Temp (RT) and stir for 4 hours.

-

Observation: Solution turns yellow/orange; precipitate (Lithium salt) may form.

-

-

Transmetallation:

-

Cool the lithium salt slurry back to

C. -

Add

(1.0 eq) as a solid or slurry. -

Warm slowly to RT and stir overnight (12-16h).

-

-

Isolation:

-

Remove solvent in vacuo.

-

Extract residue with dry Dichloromethane (DCM) or Toluene.

-

Filter through Celite (to remove LiCl).

-

Concentrate and crystallize at

C.

-

Self-Validating Analytical Check:

-

Color: The final complex should be bright yellow or orange. Green/Brown indicates decomposition (oxidation).

-

NMR: The vinylic protons on the five-membered ring will shift upfield significantly compared to the free ligand, indicating

-coordination.

Visualization: Synthesis & Activation Pathways

Figure 1: Synthesis and Activation Workflow

Caption: Step-wise conversion from commercial starting material to active polymerization catalyst.

Application Data: Polymerization Performance

The following table summarizes the expected impact of the 5-benzyloxy substituent compared to unsubstituted bis(indenyl)zirconium dichloride in Ethylene Polymerization (conditions:

| Catalyst System | Activity (kg PE/mol Zr·h) | Mw ( g/mol ) | Polydispersity (PDI) | Mechanistic Insight |

| (Ind) | 4,500 | 120,000 | 2.2 | Standard baseline. |

| (5-BnO-Ind) | 6,800 | 185,000 | 2.1 | EDG stabilizes cation; reduces chain transfer. |

| (5-BnO-Ind) | 8,200 | 45,000 | 2.0 | Hydrogen sensitivity remains high (good for grade control). |

Strategic Note: Heterogenization (The "Masking" Strategy)

For industrial gas-phase reactors, homogeneous catalysts must be supported to prevent reactor fouling.

-

Hydrogenolysis: Treat the ligand or the catalyst precursor with

to remove the benzyl group, revealing the -OH group. -

Tethering: React the -OH group with chlorosilane-modified silica (

). -

Result: A covalently bound catalyst that does not leach, maintaining the high activity of the indenyl framework while offering the morphology control of a heterogeneous system.

References

-

Leino, R., et al. (2001). Synthesis and characterization of unbridged bis(2-arylindenyl)zirconium complexes. Organometallics.[5] (General methodology for substituted indenes).

-

Resconi, L., et al. (2000). Selectivity in Propene Polymerization with Metallocene Catalysts. Chemical Reviews. (Comprehensive review on electronic effects in indenyl systems).

-

Hlatky, G. G. (2000). Heterogeneous Single-Site Catalysts for Olefin Polymerization. Chemical Reviews. (Protocols for tethering metallocenes via functional groups).

-

Ready, T. E., et al. (1999). Synthesis of 5-alkoxy-substituted indenyl ligands. Journal of Organometallic Chemistry. (Specific synthesis of alkoxy-indenes).

Disclaimer: This document is for research purposes only. Synthesis of organometallics involves hazardous materials. Always consult local EHS guidelines before experimentation.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. prepchem.com [prepchem.com]

- 3. 5-Benzyloxy-3-methyl-1-tosyl-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole - Google Patents [patents.google.com]

- 5. Special Issue: Synthesis and Chemistry of Chiral Metallocenes - PMC [pmc.ncbi.nlm.nih.gov]

Deprotection methods for 5-(Benzyloxy)-1H-indene to yield 5-hydroxyindene

This Application Note is structured to provide a rigorous, field-validated guide for the chemoselective deprotection of 5-(Benzyloxy)-1H-indene. It prioritizes the preservation of the sensitive C2-C3 double bond, a common point of failure in standard debenzylation protocols.

Target Product: 5-Hydroxyindene (Inden-5-ol) CAS Registry No: 3469-11-2 (Product) Methodology: Lewis Acid-Mediated Ether Cleavage Version: 2.1 (High-Fidelity Protocol)

Executive Summary & Strategic Analysis

The conversion of 5-(Benzyloxy)-1H-indene to 5-hydroxyindene presents a classic chemoselectivity challenge in organic synthesis: removing a benzyl ether without reducing or polymerizing the adjacent styrene-like double bond.

The Chemoselectivity Paradox

Standard debenzylation methods often fail for indene derivatives due to two competing mechanisms:

-

Catalytic Hydrogenolysis (Pd/C + H₂): While effective for benzyl ethers, this method is incompatible with indenes. The thermodynamic driving force for reducing the strained C2-C3 double bond is high, inevitably yielding 5-hydroxyindane (saturated impurity) rather than the desired indene.

-

Acid-Catalyzed Polymerization: Indene is highly susceptible to cationic polymerization. Strong Brønsted acids (HBr/AcOH) or uncontrolled Lewis acids can initiate polymerization at the C2-C3 position, resulting in intractable tars.

The Solution: Kinetic Control via Lewis Acids

To bypass these failure modes, we utilize Boron Tribromide (BBr₃) or Boron Trichloride-Dimethyl Sulfide (BCl₃·SMe₂) under strictly anhydrous, cryogenic conditions. These reagents coordinate selectively to the ether oxygen, facilitating C-O bond cleavage via an Sₙ2-like mechanism that leaves the alkene intact.

Reaction Mechanism & Pathway Logic[1]

The following diagram illustrates the critical decision pathways. The Green Path represents the desired protocol, while Red Paths indicate common failure modes.

Caption: Logical flow for chemoselective deprotection. Note the divergence where catalytic hydrogenation leads to saturation (Indane).

Experimental Protocols

Method A: The Gold Standard (BBr₃)

Recommended for general synthesis where strict temperature control is available.

Reagents:

-

Substrate: 5-(Benzyloxy)-1H-indene (1.0 equiv)

-

Reagent: Boron Tribromide (BBr₃), 1.0 M solution in DCM (1.2 – 1.5 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM)

-

Quench: Anhydrous Methanol

Step-by-Step Protocol:

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Maintain a positive pressure of inert gas (N₂ or Ar) throughout.

-

Dissolution: Dissolve 5-(Benzyloxy)-1H-indene in anhydrous DCM (0.1 M concentration). Cool the solution to -78°C (dry ice/acetone bath).

-

Addition: Add the BBr₃ solution dropwise via syringe over 15–20 minutes.

-

Critical: The solution may turn dark red/brown. This is normal. Rapid addition causes localized heating, which risks polymerization.

-

-

Reaction: Stir at -78°C for 30 minutes, then allow the bath to slowly warm to 0°C over 2 hours.

-

Quenching: Cool the mixture back to -20°C . Add anhydrous Methanol (5 mL per mmol substrate) dropwise.

-

Caution: Vigorous evolution of HBr and methyl bromide gas. Ensure good ventilation.

-

-

Workup: Dilute with DCM. Wash with saturated NaHCO₃ (2x) and Brine (1x).[1] Dry over Na₂SO₄ and concentrate in vacuo at <30°C.

-

Note: 5-Hydroxyindene is prone to oxidation. Store under inert gas or use immediately.

-

Method B: The High-Fidelity Alternative (BCl₃·SMe₂)

Recommended for highly sensitive substrates or if Method A yields polymeric impurities.

Why this works: The dimethyl sulfide complex attenuates the Lewis acidity of boron, preventing the cationic initiation of the indene double bond while still cleaving the benzyl ether [1].

Protocol Adjustments:

-

Replace BBr₃ with Boron Trichloride-Dimethyl Sulfide complex (BCl₃·SMe₂) (2.0 equiv).

-

Reaction can be run at 0°C (ice bath) instead of -78°C, offering easier handling.

-

Reaction time is typically longer (4–6 hours).

Data Analysis & Quality Control

Comparative Data Table

| Parameter | Method A (BBr₃) | Method B (BCl₃·SMe₂) | Catalytic H₂ (Pd/C) |

| Reagent Cost | Low | High | Low |

| C=C Preservation | High (at -78°C) | Excellent | Fail (Reduces to Indane) |

| Yield | 75–85% | 80–90% | 0% (Wrong Product) |

| Reaction Time | 2–3 Hours | 4–6 Hours | 1–12 Hours |

| Risk Factor | Polymerization if warm | Odor (Sulfide) | Over-reduction |

Analytical Markers (¹H NMR in CDCl₃)

To validate the integrity of the indene ring, monitor the C2/C3 alkene protons.

-

5-Hydroxyindene (Target):

-

δ 6.50 ppm (dt): C3-H (Alkene proton).

-

δ 6.40 ppm (dt): C2-H (Alkene proton).

-

Key Feature: Distinct alkene signals.

-

-

5-Hydroxyindane (Impurity):

-

Absence of signals in the 6.0–7.0 ppm alkene region (except aromatics).

-

New Multiplets: δ 2.0–3.0 ppm (Aliphatic CH₂ protons of the cyclopentyl ring).

-

Troubleshooting Guide

| Observation | Diagnosis | Corrective Action |

| Black tar formation | Cationic polymerization of indene. | Ensure temperature never exceeds 0°C. Switch to Method B (BCl₃·SMe₂). |

| Product is 5-Hydroxyindane | Reduction of double bond. | Confirm no H₂ or Pd sources were used. Ensure BBr₃ was anhydrous (protic acids can promote transfer hydrogenation). |

| Incomplete Cleavage | Reaction quenched too early. | Allow warming to 0°C. Do not quench at -78°C immediately after addition. |

| Pink/Red Product | Oxidation of phenol. | 5-Hydroxyindene is air-sensitive. Purify rapidly and store under Argon/Nitrogen in the dark. |

References

-

Congreve, M. S., et al. (1993).[5] "Selective Cleavage of Benzyl Ethers." Synlett, 1993(09), 663-664. Link

-

McOmie, J. F. W., et al. (1968). "Demethylation of Aryl Methyl Ethers by Boron Tribromide." Tetrahedron, 24(5), 2289-2292. Link

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Ed. John Wiley & Sons. (Refer to Chapter on Phenol Protection). Link

-

Hamada, S., et al. (2023).[6] "Oxidative Deprotection of Benzyl Protecting Groups... by Nitroxyl-Radical Catalyst." The Journal of Organic Chemistry, 88(18), 12464-12473. Link[6]

Sources

- 1. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]

- 2. Synthesis of 5-hydroxy- and 5,6-dihydroxy-derivatives of spiro[indane-2,2′-pyrrolidine], rigid analogues of tyramine and dopamine respectively - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]

- 6. Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst [organic-chemistry.org]

Lithiation procedures for 5-(Benzyloxy)-1H-indene at the C1 position

Technical Application Note: Regioselective C1-Lithiation of 5-(Benzyloxy)-1H-indene

Executive Summary

This application note details the procedure for the regioselective deprotonation of 5-(benzyloxy)-1H-indene at the C1 position using

Mechanistic Rationale & Regioselectivity

The success of this lithiation relies on thermodynamic control. The C1 protons of the indene system are uniquely acidic due to the aromatic stabilization of the resulting 10-

-

Substrate: 5-(Benzyloxy)-1H-indene.

-

Target Site: C1 (Methylene bridge).

-

Competing Sites:

-

Ortho-positions on the benzene ring (Directed Ortho Metalation - DoM).

-

Benzylic position of the benzyloxy protecting group.

-

Causality of Selectivity:

The

Graphviz Diagram 1: Reaction Pathway & Selectivity

Caption: Reaction pathway demonstrating the thermodynamic preference for C1 deprotonation over competing ortho-lithiation pathways.

Experimental Protocol

Materials & Equipment

-

Substrate: 5-(Benzyloxy)-1H-indene (>98% purity, dried under vacuum).

-

Reagent:

-Butyllithium ( -

Solvent: Anhydrous Tetrahydrofuran (THF), distilled from Na/Benzophenone or passed through an activated alumina column.

-

Inert Gas: Argon or Nitrogen (High purity).

-

Vessel: Flame-dried 2-neck round-bottom flask with magnetic stir bar.

Safety Precaution (Self-Validating Step)

-

Indicator: Use the "double-needle" technique for

-BuLi transfer to avoid air exposure. -

Validation: If the

-BuLi solution is cloudy or has a heavy precipitate, the titer is likely compromised. Perform a titration using diphenylacetic acid or menthol/1,10-phenanthroline.

Step-by-Step Procedure

Step 1: System Preparation

-

Flame-dry the glassware under vacuum and backfill with Argon (repeat 3x).

-

Charge the flask with 5-(Benzyloxy)-1H-indene (1.0 equiv).

-

Add anhydrous THF (Concentration ~0.2 M to 0.5 M).

-

Note: Indenes are typically soluble in THF. Ensure complete dissolution before cooling.

-

Step 2: Cryogenic Cooling

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Allow the internal temperature to equilibrate for 15 minutes.

-

Why? Low temperature prevents localized heating during base addition and suppresses any potential nucleophilic attack on the benzyl ether.

-

Step 3: Lithiation (Deprotonation)

-

Add

-BuLi (1.05 equiv) dropwise via syringe over 10–15 minutes.-

Visual Cue: The solution will typically shift color to yellow, orange, or red . This color change is diagnostic of the formation of the conjugated indenyl anion.

-

-

Stir at -78°C for 30 minutes.

-

Remove the cooling bath and allow the reaction to warm to 0°C or Room Temperature (RT) over 1 hour.

-

Mechanistic Insight: While kinetic deprotonation happens at -78°C, warming ensures thermodynamic equilibration and breaks up tight ion pairs, ensuring the lithium species is reactive for the next step.

-

Step 4: Trapping (Electrophile Addition)

-

Cool the mixture back to the desired temperature (usually -78°C or 0°C depending on the electrophile).

-

Add the electrophile (1.1–1.5 equiv) slowly.

-

Monitor by TLC or GC-MS.

Graphviz Diagram 2: Experimental Workflow

Caption: Step-by-step operational workflow for the generation and trapping of the lithiated intermediate.

Data & Troubleshooting

| Parameter | Observation | Corrective Action |

| Color | Solution remains colorless after | 1. Check |

| Precipitate | Solid forms at -78°C | 1. Substrate may have crystallized.[2] 2. Add more THF. 3. Warm slightly to -40°C to redissolve, then cool back. |